molecular formula C13H11Cl2NO4S B2947642 N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide CAS No. 321577-31-5

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B2947642
CAS RN: 321577-31-5
M. Wt: 348.19
InChI Key: CBUCHYZOTNTXHB-UHFFFAOYSA-N
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Description

“N-(3,5-Dichloro-4-hydroxyphenyl)-N′-(3,4-dichlorophenyl)urea” is a compound that has been provided by Sigma-Aldrich to early discovery researchers . Another compound, “N-(3,5-Dichloro-4-hydroxyphenyl)acetamide”, has been identified for R&D use .


Molecular Structure Analysis

The molecular structure of a related compound, “N-3,5-dichloro-4-hydroxyphenyl-1,4-benzoquinone imine”, has been described as a 1,4-benzoquinone imine having a 3,5-dichloro-4-hydroxyphenyl substituent attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The molecular formula of “N-(3,5-Dichloro-4-hydroxyphenyl)acetamide” is C8H7Cl2NO2, and its molecular weight is 220.05 .

Mechanism of Action

Dotinurad, a compound with a similar structure, has been described as a selective urate reabsorption inhibitor (SURI). It has been shown to inhibit urate transporter 1 (URAT1) with high selectivity .

Safety and Hazards

For “N-(3,5-Dichloro-4-hydroxyphenyl)acetamide”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCHYZOTNTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

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